molecular formula C13H12F3N3OS2 B2701134 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 393567-47-0

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2701134
CAS RN: 393567-47-0
M. Wt: 347.37
InChI Key: BTGIWXRHHLRUPE-UHFFFAOYSA-N
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Description

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. PTB is a relatively new compound, and there is ongoing research to explore its synthesis, mechanism of action, and potential applications.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has shown that derivatives of 1,3,4-thiadiazole, including compounds structurally similar to N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, possess significant antimicrobial and antifungal properties. For instance, a study by Sych et al. (2019) synthesized derivatives that exhibited high sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This highlights the potential of such compounds in developing new antimicrobial agents (Sych et al., 2019).

Anticancer Evaluation

Another application lies in the anticancer domain, where derivatives have been evaluated for their efficacy against human cancer cell lines. Tiwari et al. (2017) conducted a study where novel Schiff bases containing a thiadiazole scaffold demonstrated promising anticancer activity, especially against melanoma, leukemia, cervical cancer, and breast cancer cell lines. This research opens avenues for the compound's utility in cancer therapy, emphasizing its potential in targeted anticancer drug development (Tiwari et al., 2017).

properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS2/c1-2-6-21-12-19-18-11(22-12)17-10(20)8-4-3-5-9(7-8)13(14,15)16/h3-5,7H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGIWXRHHLRUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

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